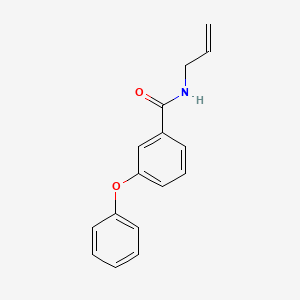
N'-benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate, commonly known as BPAH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of hydrazides and has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of BPAH is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. BPAH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition results in the suppression of cancer cell invasion and metastasis. BPAH has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition results in the suppression of inflammation and pain.
Biochemical and Physiological Effects:
BPAH has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BPAH can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress cancer cell migration and invasion. BPAH has also been found to decrease the production of inflammatory cytokines and chemokines, resulting in the suppression of inflammation and pain. In vivo studies have shown that BPAH can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
BPAH has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in good yields with high purity. It has also been extensively studied, and its properties and potential applications are well-known. However, BPAH also has some limitations. It is a relatively complex molecule, which can make it difficult to synthesize and purify. It is also a highly reactive compound, which can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for the study of BPAH. One area of interest is the development of BPAH-based drugs for the treatment of cancer and inflammatory disorders. Another area of interest is the investigation of the mechanism of action of BPAH, which could lead to the discovery of new targets for the treatment of cancer and inflammation. Further studies are also needed to investigate the pharmacokinetics and toxicity of BPAH in vivo, which could provide important information for the development of BPAH-based drugs.
Synthesemethoden
BPAH can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-benzyl-N'-phenylacetohydrazide with 1-piperidinecarboxaldehyde in the presence of a catalyst. The resulting product is purified and then converted into the oxalate salt form. The synthesis method of BPAH is well-established, and the compound can be obtained in good yields with high purity.
Wissenschaftliche Forschungsanwendungen
BPAH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BPAH is in the field of medicine. BPAH has been shown to exhibit significant anti-cancer activity against a wide range of cancer cell lines. It has also been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
N'-benzyl-N'-phenyl-2-piperidin-1-ylacetohydrazide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.C2H2O4/c24-20(17-22-14-8-3-9-15-22)21-23(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18;3-1(4)2(5)6/h1-2,4-7,10-13H,3,8-9,14-17H2,(H,21,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQVFLHWFOMPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4964447.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4964454.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)
![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4964478.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4964481.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4964504.png)
![4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4964507.png)
